molecular formula C20H22FN2O2S+ B11219152 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11219152
M. Wt: 373.5 g/mol
InChI Key: HKTBELAJXILBPV-UHFFFAOYSA-N
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Description

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps, including the formation of the imidazothiazine ring and the introduction of the fluorine and methoxy groups. Common synthetic routes may include:

    Formation of the Imidazothiazine Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.

    Introduction of Functional Groups: The fluorine and methoxy groups can be introduced through nucleophilic substitution reactions using reagents like fluorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazothiazines with different substituents, such as:

  • 3-(2-chloro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
  • 3-(2-fluoro-4-ethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Uniqueness

The presence of the fluorine and methoxy groups in 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions

Properties

Molecular Formula

C20H22FN2O2S+

Molecular Weight

373.5 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2O2S/c1-14-5-3-6-15(11-14)22-13-20(24,23-9-4-10-26-19(22)23)17-8-7-16(25-2)12-18(17)21/h3,5-8,11-12,24H,4,9-10,13H2,1-2H3/q+1

InChI Key

HKTBELAJXILBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O

Origin of Product

United States

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